N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
説明
N′-[(1E)-1-(4-Fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide (hereafter referred to as Compound 188) is a fluorinated hydrazide-hydrazone derivative characterized by a 4-fluorophenyl ethylidene moiety and a 1-methylpyrrole substituent. Its molecular formula is C₁₆H₁₇FN₃O, with a monoisotopic mass of 289.133 Da. The compound was synthesized via condensation of 2-(2,3-dihydro-1-benzofuran-5-yl)acetohydrazide with 1-(4-fluorophenyl)ethanone in ethanol, catalyzed by glacial acetic acid, yielding an 82% product . The (E)-configuration of the imine bond was confirmed via X-ray crystallography in related analogs, ensuring structural fidelity .
特性
分子式 |
C15H16FN3O |
|---|---|
分子量 |
273.30 g/mol |
IUPAC名 |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H16FN3O/c1-11(12-5-7-13(16)8-6-12)17-18-15(20)10-14-4-3-9-19(14)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11+ |
InChIキー |
ZQIOSLRSTGVLQY-GZTJUZNOSA-N |
異性体SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC=C(C=C2)F |
正規SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC=C(C=C2)F |
製品の起源 |
United States |
準備方法
合成経路と反応条件
N'-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドの合成は、通常、酸性または塩基性条件下で4-フルオロアセトフェノンと1-メチル-1H-ピロール-2-カルボヒドラジドを縮合させることで行われます。 この反応は通常、エタノールまたはメタノールなどの溶媒中で行われ、生成物は再結晶によって精製されます .
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることを含むでしょう。これには、反応条件の最適化、工業グレードの溶媒の使用、カラムクロマトグラフィーまたは結晶化などの大規模精製技術の採用が含まれます。
化学反応の分析
反応の種類
N'-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: フルオロフェニル基は、求核置換反応に参加することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: メタノール中のナトリウムメトキシドなどの求核剤。
主な生成物
酸化: 対応するカルボン酸またはケトンの生成。
還元: アルコールまたはアミンの生成。
置換: 置換されたフルオロフェニル誘導体の生成。
科学的研究の応用
N'-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌や抗がん特性など、その潜在的な生物活性を研究されています。
医学: 医薬品開発におけるその潜在的な使用について調査されています。
作用機序
N'-[(1E)-1-(4-フルオロフェニル)エチリデン]-2-(1-メチル-1H-ピロール-2-イル)アセトヒドラジドの作用機序は、特定の分子標的との相互作用を伴います。フルオロフェニル基は、タンパク質の疎水性ポケットと相互作用することができ、ピロール環は水素結合やπ-π相互作用に参加することができます。 これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらします .
類似化合物との比較
Key Observations :
- Electron-withdrawing groups (e.g., -F, -NO₂) enhance electrophilicity, improving binding to biological targets .
- Heteroaryl substitutions (e.g., pyridine) modulate pharmacokinetic profiles by altering lipophilicity .
Pharmacological Activity
Antimicrobial Activity
Compound 188 demonstrated potent antimicrobial activity against Staphylococcus aureus (MIC = 4.7 µM) and moderate activity against Candida albicans (MIC = 9.4 µM) . Comparatively:
- N′-[1-(4-Aminophenyl)ethylidene]-2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide (4v): Exhibited superior antifungal activity (MIC = 4 µg/mL) against C. albicans .
- N′-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide : Showed broad-spectrum antibacterial activity, outperforming Compound 188 against Gram-negative pathogens .
Anti-Inflammatory Activity
Analog 9e (N-(4-fluorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide) displayed COX-2 inhibition (IC₅₀ = 1.2 µM), attributed to the phenoxy group enhancing hydrophobic interactions . Compound 188 lacks this substituent, suggesting divergent biological targets.
Physicochemical Properties and Spectral Data
*Data inferred from structurally similar compounds in .
生物活性
N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article reviews the compound's structural properties, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial activities.
The compound is characterized by a molecular formula of and a molecular weight of approximately 211.259 g/mol. Its structure includes a hydrazide functional group, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 211.259 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 318.3 ± 44.0 °C |
| Flash Point | 146.3 ± 28.4 °C |
Synthesis
The synthesis of N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the reaction of hydrazine derivatives with appropriate aldehydes under controlled conditions. The general procedure includes:
- Refluxing a mixture of hydrazine and the corresponding aldehyde in an organic solvent.
- Cooling the reaction mixture and precipitating the product.
- Purification through recrystallization.
Anticancer Activity
Recent studies have demonstrated that N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide exhibits notable cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer)
- A549 (lung cancer)
- NCI-H460 (lung cancer)
The compound showed IC50 values indicating effective inhibition of cell proliferation, with values ranging from 10 to 50 µM depending on the cell line tested.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| A549 | 26 |
| NCI-H460 | 42.3 |
These results suggest that the compound may induce apoptosis and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptosis-related proteins.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide could serve as a potential lead compound for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on MCF7 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability, with flow cytometry analyses showing an increase in early apoptotic cells.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor sizes compared to controls, further confirming its potential as an anticancer agent.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide?
The synthesis typically involves a condensation reaction between 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide and 4-fluoroacetophenone derivatives. Key steps include:
- Reflux conditions in ethanol or methanol with glacial acetic acid as a catalyst to facilitate hydrazone formation .
- Temperature control (70–80°C) to ensure complete conversion while avoiding side reactions like oxidation of the pyrrole ring .
- pH monitoring (weakly acidic conditions) to stabilize intermediates and improve yield.
- Purification via column chromatography or recrystallization, followed by validation using TLC and NMR .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm the hydrazone linkage (δ 8.0–9.0 ppm for the imine proton) and pyrrole ring substitution patterns .
- IR spectroscopy to identify N-H stretches (~3200 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .
- Single-crystal X-ray diffraction (using SHELXL/SHELXS) to resolve stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydrazide and fluorophenyl groups .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobials, IC₅₀ for cytotoxicity) across studies .
- Structural polymorphism : Use crystallography to verify if different crystal forms (e.g., enol-imine vs. keto-amine tautomers) affect activity .
- Solubility effects : Compare results in DMSO vs. aqueous buffers to assess aggregation or precipitation artifacts .
Advanced: What computational and experimental strategies are recommended for studying structure-activity relationships (SAR) of fluorophenyl-containing hydrazides?
- Molecular docking : Screen against targets like DNA gyrase or tubulin to prioritize substituents (e.g., fluorine at para position vs. chloro/methoxy) for synthesis .
- Comparative synthesis : Replace the 4-fluorophenyl group with 4-chloro or 4-hydroxyphenyl analogs and evaluate changes in bioactivity .
- QSAR modeling : Correlate electronic parameters (Hammett σ values) of substituents with observed activity trends .
Advanced: How can crystallographic data improve the design of derivatives with enhanced stability?
- Hydrogen-bond networks : Identify key interactions (e.g., N-H···O=C) that stabilize the solid-state structure and mimic them in derivatives .
- Torsional angle analysis : Adjust substituents on the pyrrole or fluorophenyl rings to minimize steric strain and improve solubility .
- Polymorph screening : Use SHELXD/SHELXE to explore co-crystallization with solvents (e.g., DMF, ethanol) for controlled release formulations .
Basic: What are the key stability challenges during storage and handling of this compound?
- Hydrolysis risk : Store in anhydrous conditions (desiccator) to prevent degradation of the hydrazone bond .
- Light sensitivity : Protect from UV exposure to avoid photoisomerization of the imine group .
- Thermal stability : Conduct TGA/DSC to determine safe storage temperatures (typically <4°C for long-term stability) .
Advanced: How can researchers validate the proposed mechanism of action for this compound in antimicrobial studies?
- Time-kill assays : Monitor bactericidal kinetics to distinguish static vs. cidal effects .
- Resistance induction : Passage bacteria in sub-inhibitory concentrations to identify mutations (e.g., efflux pump upregulation) .
- Metabolomics : Compare metabolic profiles (via LC-MS) of treated vs. untreated cells to pinpoint disrupted pathways .
Advanced: What experimental approaches address low bioavailability in preclinical models?
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated hydrazides) to enhance membrane permeability .
- Nanocarrier systems : Encapsulate in liposomes or PLGA nanoparticles to improve solubility and target tissue accumulation .
- Pharmacokinetic profiling : Use LC-MS/MS to measure plasma half-life and organ distribution in rodent models .
Basic: How does the fluorine substituent influence the compound’s electronic and biological properties?
- Electron-withdrawing effect : The 4-fluorophenyl group increases electrophilicity of the imine bond, enhancing interactions with nucleophilic targets (e.g., enzyme active sites) .
- Lipophilicity : Fluorine improves membrane permeability (logP ~2.5) compared to non-fluorinated analogs .
- Metabolic stability : Fluorine resists oxidative metabolism, prolonging half-life .
Advanced: What strategies mitigate toxicity concerns during in vivo testing?
- Genotoxicity screening : Perform Ames tests and micronucleus assays to rule out mutagenicity .
- Dose optimization : Use allometric scaling from in vitro IC₅₀ to establish safe starting doses (e.g., 1/10 of rodent LD₅₀) .
- Tissue histopathology : Examine liver/kidney sections post-administration for necrosis or inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
